REACTION_SMILES
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[CH3:15][Si:16]([CH:17]=[N+:18]=[N-:19])([CH3:20])[CH3:21].[CH3:28][OH:29].[Cl:1][c:2]1[c:3]([C:12](=[O:13])[OH:14])[c:4]([C:8]([F:9])([F:10])[F:11])[n:5][n:6]1[CH3:7].[cH:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[Cl:1][c:2]1[c:3]([C:12](=[O:13])[O:14][CH3:15])[c:4]([C:8]([F:9])([F:10])[F:11])[n:5][n:6]1[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(C(F)(F)F)c(C(=O)O)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C(F)(F)F)nn(C)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |